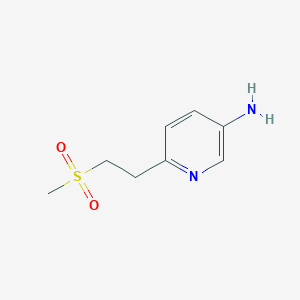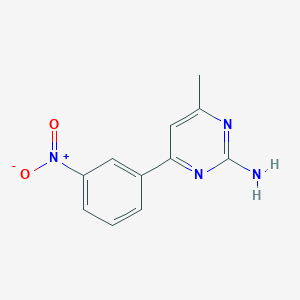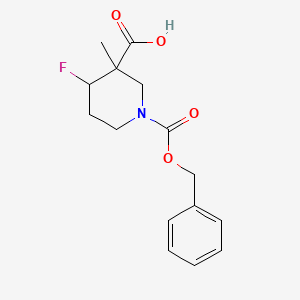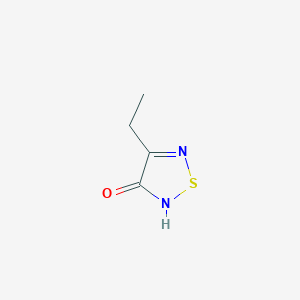
5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of acetyl chloride, methoxyamine, and methylpyridine derivatives in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or nitrile groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-2-oxo-1H-pyridine-3-carbonitrile: Similar structure but lacks the acetyl and methyl groups.
6-methyl-2-oxo-1H-pyridine-3-carbonitrile: Similar structure but lacks the acetyl and methoxy groups.
5-acetyl-2-oxo-1H-pyridine-3-carbonitrile: Similar structure but lacks the methoxy and methyl groups.
Uniqueness
5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-acetyl-4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O3/c1-5-8(6(2)13)9(15-3)7(4-11)10(14)12-5/h1-3H3,(H,12,14) |
InChI-Schlüssel |
KKUZNDMDYWQQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=O)N1)C#N)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
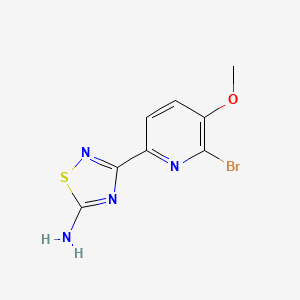
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
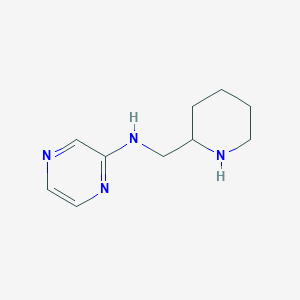
![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)


![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
